5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one - 43103-81-7

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Catalog Number: EVT-1714760
CAS Number: 43103-81-7
Molecular Formula: C7H5N3O3
Molecular Weight: 179.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib)

Compound Description: Pexidartinib is a dihydrochloride salt of a complex molecule containing a pyrrolopyridine group. This compound is synthesized and its crystal structure, as a dihydrate, is analyzed. The research focuses on the intermolecular interactions within the crystal structure, particularly the hydrogen bonding framework formed by N–H···O and N–H···Cl interactions with water molecules and chloride ions. []

Relevance: Pexidartinib contains a 5-chloro-1H-pyrrolo[2,3-b]pyridine moiety. This shares the core pyrrolo[2,3-b]pyridine structure with the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, differing in the substituents at the 5-position (chloro vs. nitro) and the presence of the 2(3H)-one group in the target compound. [] (https://www.semanticscholar.org/paper/c9bdd5f4f39cac905404399ff61ad3e946451e6c)

(Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (1)

Compound Description: This compound is the starting point in a study exploring the synthesis and structure-activity relationships of 1H-pyrrolo[2,3-b]pyridine derivatives as Cdc7 kinase inhibitors. []

Relevance: Compound 1 features a 1H-pyrrolo[2,3-b]pyridine unit directly linked to an imidazolone ring via a methylene bridge. While the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, lacks the imidazolone and the methylene bridge, both compounds share the core 1H-pyrrolo[2,3-b]pyridine scaffold. [] (https://www.semanticscholar.org/paper/1710124dbb9e308897e42ae2a612cc030521cfe2)

[(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)

Compound Description: This compound is a potent ATP mimetic inhibitor of Cdc7 kinase, displaying an IC50 value of 7 nM. It was developed through a series of structural modifications starting from compound 1 mentioned above. []

Relevance: Similar to compound 1, compound 42 also incorporates the 1H-pyrrolo[2,3-b]pyridine moiety, connected to a thiazolone ring via a methylene bridge. This structural resemblance highlights the potential of the 1H-pyrrolo[2,3-b]pyridine scaffold as a core structure for developing kinase inhibitors. Both compound 42 and 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one share this common structural motif. [] (https://www.semanticscholar.org/paper/1710124dbb9e308897e42ae2a612cc030521cfe2)

4,5,6,7-Tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium Chloride (5) and Bromide (6)

Compound Description: These salts are the starting materials in a rearrangement reaction that yields derivatives of pyrrolo[3,2-b]pyridin-2-one. []

Relevance: While structurally distinct from 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, these compounds highlight the reactivity of heterocyclic systems and their potential for undergoing rearrangements to form related structures. The pyrrolo[3,2-b]pyridine core in the products of the rearrangement shares a similar fused ring system with the pyrrolo[2,3-b]pyridine scaffold of the target compound. [] (https://www.semanticscholar.org/paper/36ae9ceea4663d7f5a4aaf939d6dee3059ec70df)

4-Acetyl-7-halogeno-5,6-dihydro-4H-pyrrolo[3,2-b]pyridin-2(1H)-one (9) and (8)

Compound Description: These compounds are the products of the rearrangement reaction involving 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium chloride (5) and bromide (6) when heated with acetic anhydride. []

Relevance: These derivatives showcase the pyrrolo[3,2-b]pyridin-2-one core structure, which, while isomeric to the pyrrolo[2,3-b]pyridin-2(3H)-one scaffold of 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, demonstrates the potential for structural variations within this class of fused ring systems. [] (https://www.semanticscholar.org/paper/36ae9ceea4663d7f5a4aaf939d6dee3059ec70df)

1,7-Dideaza-2'-deoxy-6-nitronebularine [1-(2-deoxy-β-D-erythro-pentofuranosyl)-4-nitro-1H-pyrrolo[2,3-b]pyridine]

Compound Description: This compound is a nucleoside analogue featuring a 4-nitro-1H-pyrrolo[2,3-b]pyridine moiety linked to a deoxyribose sugar. This nucleoside exhibits an intramolecular hydrogen bond contributing to its specific conformation. []

Relevance: This compound shares the 4-nitro-1H-pyrrolo[2,3-b]pyridine moiety with 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The main difference lies in the 2(3H)-one group present in the target compound and the deoxyribose sugar linked to the pyrrolopyridine in 1,7-Dideaza-2'-deoxy-6-nitronebularine. This highlights the versatility of the 4-nitro-1H-pyrrolo[2,3-b]pyridine structure in different chemical contexts. [] (https://www.semanticscholar.org/paper/1904f251c44014d578ff387c88f1a9d77c7cc955)

2-(Azidocarbonyl)-1H-pyrroles

Compound Description: These compounds are synthesized from 2-(azidocarbonyl)-2H-azirines using a Ni(II)-catalyzed reaction with 1,3-diketones. They readily undergo Curtius rearrangement to yield Boc-protected α-aminopyrroles. []

Relevance: While not directly containing the pyrrolo[2,3-b]pyridine framework, these compounds are important intermediates in a synthetic pathway leading to the formation of 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones, which share the core fused ring system with 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. This illustrates the interconnectedness of different heterocyclic systems and their potential for transformation into related structures. [] (https://www.semanticscholar.org/paper/8cba84147818ba8318142fa62e381162f41d43e4)

Benzo- and Hetero-fused 1H-pyrrolo[2,3-b]pyridin-6(7H)-ones

Compound Description: These compounds are formed through a 6π electrocyclization involving an aryl or heteroaryl substituent and the N=C bond of an isocyanate generated by Curtius rearrangement of 2-(azidocarbonyl)-1H-pyrroles. []

Relevance: This class of compounds directly features the 1H-pyrrolo[2,3-b]pyridine core structure, albeit with a different substitution pattern compared to 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. The formation of these compounds through cyclization reactions underscores the synthetic accessibility and potential for diverse modifications within the pyrrolo[2,3-b]pyridine scaffold. [] (https://www.semanticscholar.org/paper/8cba84147818ba8318142fa62e381162f41d43e4)

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: VNO is an oxidative impurity of Venetoclax, a potent BCL-2 inhibitor used for treating various blood cancers. []

Relevance: VNO contains a 1H-pyrrolo[2,3-b]pyridine-5-yl moiety. It shares the core pyrrolo[2,3-b]pyridine structure with the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. [] (https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934)

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: VHA is another oxidative impurity of Venetoclax, formed through a Meisenheimer rearrangement of Venetoclax N-oxide (VNO). []

Relevance: VHA, similar to VNO, also possesses a 1H-pyrrolo[2,3-b]pyridin-5-yl moiety, connecting it structurally to the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, through the shared pyrrolo[2,3-b]pyridine core structure. [] (https://www.semanticscholar.org/paper/e7666878bda6b9edc854759b94b63b69d626a934)

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of Venetoclax, primarily formed by gut bacteria. It represents a significant portion of the administered dose of Venetoclax. []

Relevance: M30, like the other Venetoclax-related compounds, also includes the 1H-pyrrolo[2,3-b]pyridin-5-yl fragment in its structure. This shared structural feature links it to the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, through the common pyrrolo[2,3-b]pyridine core. [] (https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4)

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of Venetoclax, formed by CYP3A4-mediated oxidation and cyclization. It is considered a disproportionate human metabolite. []

Relevance: Like the other Venetoclax metabolites, M27 also contains the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety. This makes it structurally related to 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one through the common pyrrolo[2,3-b]pyridine core structure. [] (https://www.semanticscholar.org/paper/7cd13e61de810e769a4276470ebc5262bff580d4)

4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine

Compound Description: This compound is used in a synthetic scheme to create hydrazone derivatives and potentially a pyridopyrazolotriazine structure. []

Relevance: 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine shares the fundamental pyrrolo[2,3-b]pyridine scaffold with the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, highlighting the common structural motif within this class of compounds. The difference lies in the substituents: a nitro group at the 5-position and a 2(3H)-one group in the target compound, compared to methyl groups at the 4 and 6 positions and an amine group at the 3-position in 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridin-3-amine. [] (https://www.semanticscholar.org/paper/d1d634bb374b5f892818a01e79d9dd43634c02cf)

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Venetoclax)

Compound Description: Venetoclax is a selective Bcl-2 inhibitor used for the treatment of various hematologic malignancies. [, , , , ]

Relevance: Venetoclax contains a 1H-pyrrolo[2,3-b]pyridin-5-yloxy moiety. It shares the core pyrrolo[2,3-b]pyridine structure with the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. [, , , , ] (https://www.semanticscholar.org/paper/ba24622e802d6e28359ff923473b4880e3e23548; https://www.semanticscholar.org/paper/765da10f39dab2039688aa7574145230b49a8e01; https://www.semanticscholar.org/paper/304be977d444e23962e8e9421944543c13bb3cbe; https://www.semanticscholar.org/paper/dd4bd014704ba65c2f188c65edbafdd013f7eb4f; https://www.semanticscholar.org/paper/aa9ef540a302a198a11df9cb3df01bb1fa957ac7)

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-[(4-{[(trans-4-hydroxy-4-methylcyclohexyl)methyl]amino}-3-nitrophenyl)sulfonyl]-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide

Compound Description: This compound, similar to Venetoclax, is a selective inhibitor of Bcl-2. []

Relevance: It features a 1H-pyrrolo[2,3-b]pyridin-5-yloxy moiety, making it structurally related to the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, through the shared pyrrolo[2,3-b]pyridine core structure. [] (https://www.semanticscholar.org/paper/90339a3ea32e960a4a242d857aae1914c0d0a127)

4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)

Compound Description: BMS-378806 is a small molecule inhibitor of HIV-1, targeting the viral envelope glycoprotein gp120. []

Relevance: BMS-378806 contains a 4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl unit. It shares the core pyrrolo[2,3-b]pyridine structure with the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. [] (https://www.semanticscholar.org/paper/e68cbf68474ecc8e0058ea7f44a5589af28a5c95)

(R)-N-(4-(3-amino-piperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-nicotinamide

Compound Description: This compound is a potent inhibitor of serine/threonine-protein kinase 1 (SNK1). []

Relevance: This SNK1 inhibitor contains a 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. It is structurally related to the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, due to the presence of the central 1H-pyrrolo[2,3-b]pyridine scaffold. [] (https://www.semanticscholar.org/paper/3d330f93f686c8fe3c6cb9279927d8af3e66a8c5)

6-(1H-pyrrolo[2,3-b]pyridin-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-4-amine

Compound Description: This is one of the many pyrimidine derivatives listed as potential myristate small molecule BCR-ABL inhibitors. []

Relevance: This compound incorporates a 1H-pyrrolo[2,3-b]pyridin-1-yl unit. It shares the core pyrrolo[2,3-b]pyridine structure with the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one. [] (https://www.semanticscholar.org/paper/ed15f022490334c95eb113f195b3f09c5d1dff14)

5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives

Compound Description: These compounds were identified as potent inhibitors of the influenza virus polymerase basic protein 2 (PB2). []

Relevance: These derivatives feature a 5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl moiety. This structural similarity connects them to the target compound, 5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, through the shared pyrrolo[2,3-b]pyridine core, highlighting their common origin and potential for related biological activities. [] (https://www.semanticscholar.org/paper/6f47f8c26284db497ef2b8f307672bc238cb9598)

Properties

CAS Number

43103-81-7

Product Name

5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

IUPAC Name

5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

InChI

InChI=1S/C7H5N3O3/c11-6-2-4-1-5(10(12)13)3-8-7(4)9-6/h1,3H,2H2,(H,8,9,11)

InChI Key

KBPJYTUKKDDTCS-UHFFFAOYSA-N

SMILES

C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-]

Canonical SMILES

C1C2=C(NC1=O)N=CC(=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.